molecular formula C16H16BrNO B8490611 4-Bromo-1-naphthyl 4-piperidyl ketone

4-Bromo-1-naphthyl 4-piperidyl ketone

Katalognummer: B8490611
Molekulargewicht: 318.21 g/mol
InChI-Schlüssel: HCAKTSGJMUKNCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-naphthyl 4-piperidyl ketone is a chemical compound of interest in medicinal chemistry research, particularly in the study of synthetic analgesics. It features a naphthyl ring system linked to a piperidine ring via a ketone group, a structural motif seen in various pharmacologically active molecules. The bromo substituent on the naphthalene ring is a key synthetic handle for further structural elaboration and diversification through cross-coupling reactions, allowing researchers to explore a wide range of structure-activity relationships (SAR) . Compounds within the 4-anilidopiperidine class, which share a similar core structure, are potent synthetic opioid analgesics that primarily act as μ-opioid receptor agonists . These compounds are central to understanding pain mechanisms and developing new therapeutic agents . This product is intended for forensic analysis and chemical research applications only. It is strictly for research use in a laboratory setting and is not intended for human consumption, diagnostic, or therapeutic use of any kind. Researchers should handle this material with appropriate precautions, adhering to all relevant safety protocols.

Eigenschaften

Molekularformel

C16H16BrNO

Molekulargewicht

318.21 g/mol

IUPAC-Name

(4-bromonaphthalen-1-yl)-piperidin-4-ylmethanone

InChI

InChI=1S/C16H16BrNO/c17-15-6-5-14(12-3-1-2-4-13(12)15)16(19)11-7-9-18-10-8-11/h1-6,11,18H,7-10H2

InChI-Schlüssel

HCAKTSGJMUKNCV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(=O)C2=CC=C(C3=CC=CC=C32)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on substituents, pharmacological activity, and synthetic complexity.

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Pharmacological Activity Synthesis Complexity Reference
4-Bromo-1-naphthyl 4-piperidyl ketone Bromo-naphthyl, piperidyl ketone Antiproliferative (GI₅₀: 0.5–20 μM) Moderate (solvent-free)
CDODO-Me-11 Cyano-enone amide, methyl ester Antiproliferative (GI₅₀: ~9b level) High (multi-step)
N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine (9b) Piperidyl, cyano-enone 2× antiproliferative vs. CDODO-Me-11 Moderate
Pipradrol Diphenylmethane, piperidyl methanol Tranquilizer (CNS activity) Moderate (Grignard reaction)
Oxathiapiprolin (G.5.1) Piperidyl, difluoromethyl pyrazole Oxysterol binding protein inhibitor High (multi-step)

Activity and Mechanism Insights

  • Antiproliferative Activity: The bromo-naphthyl-piperidyl scaffold exhibits GI₅₀ values in the 0.5–20 μM range, outperforming glycyrrhetinic acid (GA; GI₅₀ >40 μM). Activity is highly dependent on the presence of a conjugated enone system (C-1/C-2 double bond), as seen in cyano-enone amides like compound 9b . Compound 9b, with a piperidyl-acetyl group, shows twofold higher activity than CDODO-Me-11, indicating that replacing methyl esters with bulkier groups (e.g., piperidyl) enhances potency .
  • Tranquilizer Activity: Pipradrol, a diphenylmethane derivative with a piperidyl methanol group, acts as a CNS depressant. Unlike 4-bromo-1-naphthyl analogs, its activity stems from dopamine reuptake inhibition rather than antiproliferative mechanisms .
  • Agricultural Applications :

    • Piperidyl-pyrazole derivatives like oxathiapiprolin (G.5.1) inhibit oxysterol-binding proteins, demonstrating fungicidal activity. Their structural complexity (e.g., difluoromethyl pyrazole) contrasts with the simpler naphthyl-piperidyl ketone framework .

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The Friedel-Crafts acylation involves the reaction of 1-bromonaphthalene with 4-piperidine carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The bromine at the naphthalene 1-position directs electrophilic substitution to the para (4-position), forming the target ketone.

Reagents and Conditions

  • Substrates :

    • 1-Bromonaphthalene (electrophilic aromatic ring)

    • 4-Piperidine carbonyl chloride (acylating agent)

  • Catalyst : Aluminum chloride (AlCl₃, 1.2–2.0 equiv)

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction Time : 6–12 hours

Procedure

  • Dissolve 1-bromonaphthalene (1.0 equiv) and AlCl₃ (1.5 equiv) in anhydrous DCM under nitrogen.

  • Add 4-piperidine carbonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir the mixture at room temperature until completion (monitored via TLC).

  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 68–75%.

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃DCM0 → 2572
FeCl₃1,2-DCE2558
ZnCl₂Toluene4042

AlCl₃ provides optimal activity due to its strong Lewis acidity, while FeCl₃ and ZnCl₂ show reduced efficiency.

Solvent Effects

  • Polar solvents (DCM, 1,2-DCE) enhance electrophile activation.

  • Nonpolar solvents (toluene) result in slower reaction kinetics.

Substrate Scope

  • Naphthalene derivatives : 1-Bromo-, 1-chloro-, and 1-iodonaphthalene react efficiently.

  • Piperidine variants : 4-Piperidyl, 3-methyl-4-piperidyl, and 4-piperidone-derived chlorides are compatible.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less common, bromine displacement via nucleophilic attack has been explored using 4-piperidine Grignard reagents .

Protocol

  • React 1,4-dibromonaphthalene with 4-piperidylmagnesium bromide (2.0 equiv) in THF.

  • Quench with NH₄Cl and isolate the product.

Yield : 35–40% (low due to competing side reactions).

Reductive Amination

A two-step approach involves:

  • Ketone Formation : Condense 1-bromo-4-naphthoic acid with piperidine via EDCI/HOBt coupling.

  • Reduction : Reduce the intermediate amide to the ketone using LiAlH₄.

Yield : 50–55% (moderate efficiency).

Challenges and Side Reactions

  • Regioselectivity : Competing acylation at the naphthalene 2-position occurs if the bromine directing group is deactivated.

  • Piperidine Ring Oxidation : Overly vigorous conditions may oxidize the piperidine moiety, necessitating controlled reaction temperatures.

  • Byproducts : Bis-acylated products (∼10–15%) form with excess acyl chloride .

Q & A

Q. What are the critical considerations for synthesizing 4-bromo-1-naphthyl 4-piperidyl ketone with high purity?

Methodological Answer:

  • Reaction Optimization : Prioritize inert atmospheres (e.g., nitrogen) to prevent bromine displacement side reactions. Use anhydrous solvents like THF or DCM to minimize hydrolysis of the ketone group.
  • Catalyst Selection : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl-bromide intermediates are involved, as noted in structurally similar piperidyl derivatives .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC (C18 column, UV detection at 249–296 nm) .

Q. How can the structural integrity of 4-bromo-1-naphthyl 4-piperidyl ketone be confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters: R factor <0.05, data-to-parameter ratio >15 for reliability .
  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Look for naphthyl aromatic protons (δ 7.2–8.5 ppm) and piperidyl CH₂ groups (δ 1.5–2.8 ppm).
    • FT-IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .

Q. What analytical methods are recommended for assessing stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via LC-MS at 0, 30, 90 days. Use Arrhenius modeling to predict shelf life.
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants. Note: Brominated aromatics are prone to radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the bromonaphthyl group in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map electron density at the C-Br bond. Compare activation energies for oxidative addition (Pd⁰ → Pd²⁺) in Suzuki vs. Buchwald-Hartwig reactions.
  • Solvent Effects : Simulate solvation shells (e.g., PCM model) to optimize polarity for nucleophilic displacement. Reference: Piperidyl ketones show higher reactivity in aprotic solvents .

Q. What experimental strategies resolve contradictory spectroscopic data for piperidyl ketone derivatives?

Methodological Answer:

  • Dynamic NMR : Resolve conformational isomerism (e.g., chair vs. boat piperidine rings) by variable-temperature ¹H NMR (e.g., -40°C to 60°C).
  • 2D-COSY/HSQC : Assign overlapping signals in aromatic regions. For example, NOESY can distinguish para vs. meta substitution on the naphthyl group .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-piperidyl group with morpholine or thiomorpholine to modulate lipophilicity (clogP).
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to assess interactions with opioid receptors, given structural similarities to fentanyl impurities .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) for lead optimization .

Q. What methodologies validate the compound’s role in catalytic asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns. Validate enantiomeric excess (ee) ≥98% for kinetic resolution studies.
  • Circular Dichroism (CD) : Correlate absolute configuration with optical activity. Reference: Bromonaphthyl groups induce strong Cotton effects at 250–300 nm .

Methodological Best Practices

Q. How should researchers design experiments to address conflicting data on reaction yields?

Methodological Answer:

  • Factorial Design : Vary temperature, catalyst loading, and solvent polarity in a 2³ factorial matrix. Use ANOVA to identify significant variables.
  • Triangulation : Cross-validate results via GC-MS, NMR, and independent synthesis replicates .

Q. What protocols ensure reproducibility in piperidyl ketone synthesis?

Methodological Answer:

  • Standardized Reporting : Document exact molar ratios, solvent grades, and purification Rf values.
  • Batch Analysis : Publish COA data (e.g., lot-specific HPLC chromatograms) to highlight inter-batch variability .

Q. How can researchers mitigate hazards associated with brominated intermediates?

Methodological Answer:

  • Safety Protocols : Use fume hoods for reactions involving HBr gas. Store brominated compounds in amber vials at -20°C to prevent light-induced degradation.
  • Waste Management : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.